molecular formula C10H11BrClN B12068792 1-(2-Bromo-5-chlorobenzyl)azetidine

1-(2-Bromo-5-chlorobenzyl)azetidine

Cat. No.: B12068792
M. Wt: 260.56 g/mol
InChI Key: OZSVORAKRNAZAX-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-chlorobenzyl)azetidine is a chemical compound with the molecular formula C10H11BrClN. It features an azetidine ring, a four-membered nitrogen-containing heterocycle, which is a scaffold of significant interest in medicinal chemistry and drug discovery due to its ring strain and potential for creating diverse molecular architectures . This compound serves as a versatile synthetic intermediate. The presence of halogen substituents (bromine and chlorine) on the benzyl ring enhances its reactivity, making it suitable for further chemical transformations, such as metal-catalyzed cross-coupling reactions, which are central to constructing more complex molecules . Azetidine derivatives are valuable precursors in the synthesis of biologically active compounds, including 1,4-benzodiazepine derivatives, which are a privileged scaffold in pharmaceutical research . Research into similar azetidine-based structures highlights their application in developing ligands and probes, particularly for targeting the central nervous system (CNS) . Note on Product Information: Specific pharmacological data and detailed application protocols for this compound are not available in the current search results. The information presented is based on the known chemistry of azetidines and structurally related compounds. Handling and Usage: This product is intended for research purposes only in a laboratory setting. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

1-[(2-bromo-5-chlorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11BrClN/c11-10-3-2-9(12)6-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2

InChI Key

OZSVORAKRNAZAX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=C(C=CC(=C2)Cl)Br

Origin of Product

United States

Preparation Methods

Benzhydrylamine-Based Protection and Deprotection

A foundational approach to azetidine synthesis involves the use of bulky amine-protecting groups to facilitate ring closure. The method outlined in US Patent 4,966,979 employs benzhydrylamine (diphenylmethylamine) as a protecting agent. In this process, benzhydrylamine reacts with 1-bromo-3-chloropropane in a mixture of n-butanol and water, catalyzed by potassium carbonate. The reaction proceeds at 95–105°C for 12–24 hours, yielding N-benzhydrylazetidine as an intermediate.

Key advantages of this method include:

  • High regioselectivity : The benzhydryl group sterically directs cyclization, minimizing linear oligomer formation.

  • Scalability : Reactions are conducted in protic solvents (e.g., butanol) with non-nucleophilic bases, enabling kilogram-scale production.

Following azetidine ring formation, the benzhydryl group is removed via hydrogenolysis using palladium on carbon under 40–80 psi H₂ pressure in methanol. This step produces azetidine hydrochloride, which is subsequently neutralized with hot potassium hydroxide to liberate the free base. Adapting this route to 1-(2-bromo-5-chlorobenzyl)azetidine would require substituting benzhydrylamine with 2-bromo-5-chlorobenzylamine. However, the electron-withdrawing effects of bromo and chloro substituents may necessitate longer reaction times or elevated temperatures to achieve comparable yields.

Aza-Michael Addition for Ring Functionalization

Recent advancements in azetidine synthesis leverage aza-Michael addition to introduce substituents during ring formation. As demonstrated in PMC9921373 , methyl 2-(N-Boc-azetidin-3-ylidene)acetate undergoes nucleophilic attack by NH-heterocycles to yield 3-substituted azetidines. For this compound, this strategy could involve:

  • Preparing a pre-functionalized benzylamine derivative (2-bromo-5-chlorobenzylamine).

  • Reacting it with a Michael acceptor such as methyl acrylate under basic conditions (e.g., DBU or K₂CO₃).

Critical parameters for success include:

  • Solvent polarity : Dimethylformamide (DMF) or acetonitrile enhances nucleophilicity of the benzylamine.

  • Temperature control : Reactions typically proceed at 50–80°C to balance kinetics and side reactions.

This method offers direct incorporation of the benzyl group during ring formation, bypassing post-synthetic functionalization steps. However, the steric bulk of the 2-bromo-5-chlorobenzyl group may reduce reaction rates, necessitating catalyst screening (e.g., phase-transfer catalysts).

Post-Functionalization of Preformed Azetidine

Alkylation of Azetidine with Halogenated Benzyl Halides

A two-step approach involves synthesizing azetidine followed by N-alkylation with 2-bromo-5-chlorobenzyl bromide. The azetidine free base, generated via methods in Section 1.1, reacts with the benzyl halide in anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) using sodium hydride as a base.

Reaction conditions :

  • Molar ratio : 1.2 equivalents of benzyl bromide to azetidine to ensure complete alkylation.

  • Temperature : 0°C to room temperature to minimize elimination side reactions.

This route’s efficiency depends on the purity of the azetidine free base, as residual moisture or salts can deactivate the base or promote hydrolysis of the benzyl halide.

Suzuki–Miyaura Cross-Coupling for Late-Stage Functionalization

For cases where halogenated benzyl groups are challenging to introduce directly, palladium-catalyzed cross-coupling offers an alternative. As detailed in PMC9921373 , brominated azetidine intermediates undergo Suzuki reactions with boronic acids. Adapting this to this compound would require:

  • Synthesizing azetidine with a bromine at the benzyl position.

  • Coupling with a chlorophenylboronic acid under Miyaura conditions.

Optimized parameters :

  • Catalyst system : Pd(PPh₃)₄ with K₂CO₃ in toluene/water.

  • Temperature : 80–100°C for 12–24 hours.

This method enables modular synthesis but introduces complexity in handling air-sensitive catalysts and ensuring regioselectivity in polyhalogenated substrates.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis of this compound reveals distinct signals:

  • Azetidine protons : Two triplets at δ 3.15 ppm (N–CH₂) and δ 2.00 ppm (CH₂–CH₂), integrating for 4H and 2H, respectively.

  • Benzyl protons : A singlet at δ 4.30 ppm (Ar–CH₂–N) and aromatic multiplet at δ 7.05–7.60 ppm.

¹⁵N NMR further confirms the azetidine ring structure, with N-1 resonating at δ −315.0 ppm (Boc-protected) and δ −350.2 ppm (free base).

Mass Spectrometry and Purity Assessment

High-resolution mass spectrometry (HRMS) of the compound shows a molecular ion peak at m/z 260.56 (C₁₀H₁₁BrClN). Purity is typically assessed via reverse-phase HPLC using a C18 column and acetonitrile/water gradient, with UV detection at 254 nm.

Challenges and Mitigation Strategies

Halogen Compatibility in Reductive Environments

The bromo and chloro substituents are susceptible to reduction under hydrogenolysis conditions. To preserve these groups:

  • Catalyst selection : Use palladium on carbon with controlled H₂ pressure (<50 psi).

  • Additives : Introduce catalytic amounts of quinoline to poison overactive sites.

Byproduct Formation During Alkylation

Competing elimination reactions generate allylamine byproducts. Mitigation includes:

  • Low-temperature reactions : Conduct alkylation at −20°C in THF with slow benzyl halide addition.

  • Phase-transfer catalysis : Employ tetrabutylammonium bromide to enhance interfacial reactivity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityKey Limitations
Benzhydrylamine route65–7595HighRequires multiple protection steps
Aza-Michael addition50–6090ModerateSensitive to steric hindrance
Post-alkylation70–8098HighDependent on azetidine purity
Suzuki cross-coupling40–5585LowCatalyst cost and air sensitivity

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-chlorobenzyl)azetidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced, leading to different functionalized derivatives.

    Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.

Scientific Research Applications

Scientific Research Applications

1-(2-Bromo-5-chlorobenzyl)azetidine has several applications across different scientific disciplines:

Medicinal Chemistry

  • Drug Development : The compound is investigated for its potential as an intermediate in the synthesis of pharmaceuticals. Its structural features may contribute to the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in antibiotic development.

Chemical Synthesis

  • Building Block for Heterocycles : It serves as a versatile building block in organic synthesis, particularly in the formation of complex heterocyclic compounds. The azetidine ring can undergo various transformations to yield derivatives with diverse biological activities.
  • Reactivity Studies : The presence of halogens (bromine and chlorine) makes it a suitable substrate for nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Research into the biological activity of this compound is still emerging. However, initial findings indicate several promising areas:

Anticancer Properties

  • Studies have shown that compounds containing azetidine rings can influence cancer cell proliferation. The specific effects of this compound on cancer cell lines are under investigation, with preliminary results suggesting potential cytotoxic effects.

Enzyme Inhibition

  • The compound's structure allows it to interact with various enzymes, potentially serving as an inhibitor for key metabolic pathways involved in disease progression.

Case Study 1: Anticancer Activity Assessment

  • Objective : To evaluate the effects of this compound on cancer cell lines.
  • Findings : Initial experiments demonstrated that treatment with this compound resulted in reduced viability of certain cancer cells, suggesting its potential as an anticancer agent.

Case Study 2: Synthesis and Characterization

  • Objective : To synthesize novel derivatives of this compound.
  • Findings : Researchers successfully synthesized several derivatives and characterized them using NMR and mass spectrometry, confirming their structural integrity and potential for further biological testing.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-chlorobenzyl)azetidine involves its interaction with molecular targets and pathways. The azetidine ring’s strain and the presence of bromine and chlorine atoms contribute to its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Physical/Chemical Properties Potential Applications
1-(2-Bromo-5-chlorobenzyl)azetidine C₁₀H₁₁BrClN 260.56 2-Br, 5-Cl on benzyl High logP (predicted >2), moderate polarity Pharmaceuticals, materials science
1-(4-Bromobenzyl)azetidine C₁₀H₁₂BrN 226.11 4-Br on benzyl Lower steric hindrance, higher symmetry Ligand synthesis, catalysis
1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine C₁₁H₁₄BrNO 256.14 2-Br, 5-OCH₃ on benzyl Electron-donating OCH₃ group, higher solubility Drug discovery, agrochemicals
Azetidine 2c (from ) Not specified Not specified Bromine-containing substituent logP >2, low molecular weight Bioactive compounds, CNS drugs

Structural and Electronic Differences

  • In contrast, 1-(4-Bromobenzyl)azetidine () has a single bromine at the para position, reducing steric strain and enhancing symmetry, which may improve crystallinity .

Physicochemical Properties

  • Similar brominated azetidines (e.g., Azetidine 2c in ) exhibit logP >2, correlating with increased bioactivity .
  • Thermal Stability :
    • Azetidine derivatives with bulkier substituents (e.g., 2-bromo-5-chloro) may exhibit lower thermal stability due to increased steric hindrance and ring strain compared to simpler analogs like 1-(4-Bromobenzyl)azetidine .

Biological Activity

1-(2-Bromo-5-chlorobenzyl)azetidine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural and chemical properties:

PropertyDetails
Molecular Formula C10H10BrClN
Molecular Weight 276.55 g/mol
IUPAC Name This compound
CAS Number Not specified in sources

The mechanism of action for this compound involves its interaction with various biological targets. The presence of bromine and chlorine atoms in its structure can enhance its reactivity, allowing it to interact with enzymes and receptors. This interaction may lead to modulation of signaling pathways associated with various diseases, including cancer and microbial infections.

Antimicrobial Properties

Research indicates that compounds with halogen substitutions, such as bromine and chlorine, often exhibit significant antimicrobial activity. For instance, studies have shown that halogenated compounds can inhibit the growth of pathogenic microorganisms while preserving beneficial bacteria in the gut microbiome . The specific activity of this compound against various pathogens remains to be fully elucidated, but its structural similarities to other effective antimicrobial agents suggest potential efficacy.

Anticancer Activity

The potential anticancer properties of this compound are also under investigation. Compounds with similar structural motifs have been reported to possess cytotoxic effects against various cancer cell lines. For example, halogenated azetidines have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of azetidine derivatives. For example:

  • Study on Structural Influence : A study investigating the influence of halogen groups on azetidine derivatives revealed that bromine and chlorine substitutions significantly enhanced antimicrobial activity against Staphylococcus aureus and Candida albicans .
  • Anticancer Screening : In vitro screening of azetidine derivatives indicated that those with halogen substitutions exhibited higher cytotoxicity against cancer cell lines compared to their non-halogenated counterparts .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(2-Bromo-5-chlorobenzyl)azetidine with high purity?

  • Methodological Answer : A two-step approach is advisable:

  • Step 1 : React azetidine with 2-bromo-5-chlorobenzyl bromide via nucleophilic substitution, using a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C under inert atmosphere.
  • Step 2 : Purify the crude product using column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Monitor reaction progress via TLC and confirm purity via HPLC (>98%) .
    • Key Considerations : Optimize stoichiometry (1:1.2 molar ratio of azetidine to benzyl bromide) to minimize byproducts. Use anhydrous conditions to prevent hydrolysis of the benzyl bromide intermediate.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for the azetidine ring (δ 3.5–4.0 ppm for CH₂-N) and aromatic protons (δ 7.2–7.8 ppm for bromo/chloro-substituted benzene). Use 2D NMR (COSY, HSQC) to resolve overlapping peaks.
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass accuracy.
  • X-ray Crystallography : If single crystals are obtainable (e.g., via slow evaporation of dichloromethane/hexane), use to resolve stereochemical ambiguities .
    • Validation : Cross-reference spectral data with analogous azetidine derivatives (e.g., 1-benzylazetidine) to verify assignments.

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Photostability : Expose samples to UV light (300–400 nm) and monitor degradation via HPLC at 0, 24, and 48 hours.
  • Humidity Sensitivity : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks; analyze for hydrolysis products (e.g., free azetidine via GC-MS).

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow NMR to monitor intermediate formation during nucleophilic substitution. Vary temperature (25–60°C) to calculate activation energy (Arrhenius plot).
  • Isotopic Labeling : Replace azetidine’s nitrogen with 15N and track isotopic distribution via MS to confirm bond cleavage/reformation pathways.
  • Computational Modeling : Employ density functional theory (DFT) to simulate transition states and compare energy barriers for competing pathways .

Q. What experimental design strategies optimize catalytic coupling reactions with this compound?

  • Methodological Answer :

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent polarity) using a 23 full factorial design. For example:
FactorLow LevelHigh Level
Temperature60°C80°C
Pd(PPh₃)₄ Loading2 mol%5 mol%
SolventTolueneDMF
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and minimize impurity formation .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Reactivity Descriptors : Calculate Fukui indices (for electrophilicity/nucleophilicity) and molecular electrostatic potential (MEP) surfaces using Gaussian or ORCA.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in THF vs. DMSO) using AMBER or GROMACS.
  • AI-Driven Optimization : Train neural networks on existing azetidine reaction datasets to predict optimal conditions for cross-coupling or cycloaddition reactions .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Test compounds across a 5-log concentration range (1 nM–100 μM) in cell-based assays (e.g., IC50 for kinase inhibition). Replicate experiments in triplicate to assess reproducibility.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., replacing Br with I or Cl with F) and compare bioactivity trends.
  • Target Engagement Studies : Use surface plasmon resonance (SPR) to measure binding affinity to suspected protein targets .

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